Adenosine A2A Receptor Binding: Class-Level Potency Range Versus Target Compound Data Gap
The N-pyrimidinyl-2-phenoxyacetamide class achieves potent adenosine A2A receptor binding; the benchmark compound 14 in this series exhibits Ki = 0.4 nM with >100-fold selectivity over A1 receptors . No binding or functional activity data are publicly available for N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide. Therefore, any claim of A2A-targeting potency or selectivity for this specific compound cannot be made, and its pharmacological profile relative to compound 14 or other class members remains undetermined.
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No public data |
| Comparator Or Baseline | Compound 14 (Moorjani et al., 2008): Ki = 0.4 nM; A1/A2A selectivity >100 |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | Radioligand displacement assay, human A2A receptor |
Why This Matters
Procurement for A2A receptor research requires a demonstrated potency and selectivity profile; users must verify these properties independently before substituting other class members.
- [1] M. Moorjani, et al. Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists. Bioorg. Med. Chem. Lett. 2008, 18, 1792–1795. doi:10.1016/j.bmcl.2008.02.056 View Source
